Home > Products > Screening Compounds P23602 > 8-Hydroxywarfarin
8-Hydroxywarfarin - 17834-04-7

8-Hydroxywarfarin

Catalog Number: EVT-1439765
CAS Number: 17834-04-7
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Hydroxywarfarin is a major metabolite of the anticoagulant drug warfarin (Coumadin). It is formed via the cytochrome P450 (CYP) mediated oxidation of warfarin, specifically by the CYP2C19 isoform. [, , , ] 8-Hydroxywarfarin is primarily used as a research tool to study the metabolism and disposition of warfarin in humans and other species. It serves as a valuable probe substrate for investigating the activity and specificity of various CYP enzymes, particularly CYP2C19. [, , , , ] Researchers utilize 8-hydroxywarfarin to explore the role of CYP2C19 genetic polymorphisms on warfarin metabolism and to gain a deeper understanding of drug-drug interactions involving warfarin. [, , ]

Warfarin (Rac-Warfarin)

  • Compound Description: Warfarin, also known as Coumadin, is a widely used anticoagulant drug. It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. [, , , , , , , , , , , , , ]
  • Relevance: Warfarin is the parent compound of 8-hydroxywarfarin. Cytochrome P450 enzymes, particularly CYP2C19, metabolize warfarin into various hydroxylated metabolites, including 8-hydroxywarfarin. [, , , ]

(R)-Warfarin

  • Compound Description: (R)-Warfarin is the less potent enantiomer of warfarin in terms of anticoagulant activity. [, , , , , , ]
  • Relevance: CYP2C19 primarily metabolizes (R)-warfarin into 8-hydroxywarfarin. [, ] This metabolic pathway distinguishes (R)-warfarin from (S)-warfarin, where 8-hydroxywarfarin formation is less significant. []

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of warfarin with regards to anticoagulant activity. [, , , , , , ]
  • Relevance: While 8-hydroxywarfarin is identified as a metabolite of (S)-warfarin, it's not the primary metabolite. CYP2C9 primarily metabolizes (S)-warfarin into (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin. [, ]

6-Hydroxywarfarin

  • Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of warfarin. [, , , , , , , , , , ]
  • Relevance: Like 8-hydroxywarfarin, it is a product of warfarin metabolism by cytochrome P450 enzymes, including CYP2C19. [, , ] Both 6-hydroxywarfarin and 8-hydroxywarfarin undergo further metabolism via glucuronidation. [, , ]

7-Hydroxywarfarin

  • Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin. [, , , , , , , , , , , ]
  • Relevance: Similar to 8-hydroxywarfarin, 7-hydroxywarfarin is produced from warfarin by cytochrome P450 enzymes, particularly CYP2C9 for (S)-warfarin. [, , ] Both metabolites are also substrates for UDP-glucuronosyltransferases (UGTs), leading to their glucuronidation. [, , , ]

4'-Hydroxywarfarin

  • Compound Description: 4'-Hydroxywarfarin is a metabolite of warfarin, generated by cytochrome P450 enzymes. [, , , , , , , , , , ]
  • Relevance: While both 4'-hydroxywarfarin and 8-hydroxywarfarin are products of warfarin metabolism, they are formed by different CYP enzymes with varying regioselectivity. [, ] Additionally, 4'-hydroxywarfarin is not a preferred substrate for UGT1A9, unlike 8-hydroxywarfarin. []

10-Hydroxywarfarin

  • Compound Description: 10-Hydroxywarfarin is a metabolite of warfarin formed by CYP3A4. [, , , ] It exists as four diastereomers due to the presence of two chiral centers in the molecule. []
  • Relevance: Both 10-hydroxywarfarin and 8-hydroxywarfarin are hydroxylated metabolites of warfarin, but they result from different CYP enzymes and occupy distinct positions on the warfarin structure. []

(S)-Mephenytoin

  • Compound Description: (S)-Mephenytoin is a commonly used probe substrate for CYP2C19 activity. [, ]
  • Relevance: The metabolism of (S)-mephenytoin and the formation of (R)-8-hydroxywarfarin are closely linked. Both are primarily catalyzed by CYP2C19, and inhibition studies demonstrated competitive inhibition between these substrates, indicating a shared metabolic pathway. [, ]
Source and Classification

8-Hydroxywarfarin is classified as a hydroxy derivative of warfarin, which belongs to the class of anticoagulant medications known as vitamin K antagonists. It is produced through the hydroxylation of warfarin, typically via enzymatic pathways involving cytochrome P450 enzymes. The compound is primarily found in biological samples from patients undergoing warfarin therapy, where it serves as a metabolic product that can influence therapeutic outcomes and drug interactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-hydroxywarfarin can be achieved through various methods, with enzymatic hydroxylation being the most common approach. Specifically, cytochrome P450 enzymes catalyze the introduction of a hydroxyl group at the 8-position of the warfarin molecule. This process can be mimicked in vitro using recombinant cytochrome P450 enzymes or through chemical synthesis methods.

  1. Enzymatic Hydroxylation:
    • Utilizes specific cytochrome P450 isoforms (e.g., CYP2C9) to hydroxylate warfarin.
    • The reaction conditions typically involve an appropriate substrate concentration, pH, and temperature to optimize enzyme activity.
  2. Chemical Synthesis:
    • Hydroxylation can also be achieved using reagents such as hydrogen peroxide in the presence of transition metal catalysts.
    • This method allows for greater control over reaction conditions but may yield a mixture of products requiring further purification.
Chemical Reactions Analysis

Reactions and Technical Details

8-Hydroxywarfarin participates in various chemical reactions that are crucial for its metabolism and pharmacological activity:

  1. Phase I Metabolism:
    • Hydroxylation by cytochrome P450 enzymes leads to the formation of additional metabolites.
    • These reactions can influence the pharmacokinetics of warfarin by altering its bioavailability.
  2. Phase II Metabolism:
    • Conjugation reactions, such as glucuronidation, occur where 8-hydroxywarfarin may be conjugated with glucuronic acid to enhance solubility and facilitate excretion .
Mechanism of Action

Process and Data

The mechanism of action for 8-hydroxywarfarin involves its role as an active metabolite influencing coagulation pathways:

  • Anticoagulant Activity:
    • Like warfarin, 8-hydroxywarfarin acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.
    • Its presence can modulate the effectiveness of warfarin therapy by affecting the levels of active clotting factors.
  • Metabolic Pathways:
    • The metabolism of warfarin to 8-hydroxywarfarin is mediated by cytochrome P450 enzymes, particularly CYP2C9, which plays a pivotal role in determining individual responses to warfarin treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

  • Melting Point: Approximately 170-175 °C.
  • pKa Values: Relevant pKa values suggest it behaves as a weak acid due to the carboxylic acid group present in its structure.
Applications

Scientific Uses

8-Hydroxywarfarin has several important applications in scientific research:

  1. Pharmacokinetic Studies:
    • Used to investigate metabolic pathways associated with warfarin therapy.
    • Helps elucidate individual variability in drug response due to genetic differences in metabolic enzymes.
  2. Analytical Chemistry:
    • Serves as a standard or reference compound in analytical methods such as liquid chromatography-tandem mass spectrometry for quantifying warfarin metabolites .
  3. Drug Development:
    • Insights gained from studying 8-hydroxywarfarin contribute to developing new anticoagulants with improved safety profiles.
Chemical Identity and Physicochemical Properties of 8-Hydroxywarfarin

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and SMILES Representation

8-Hydroxywarfarin is formally identified by the IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. This systematic nomenclature precisely defines its benzopyranone core structure, the positions of hydroxyl and ketone functional groups, and the phenyl-acetonyl side chain at the 3-position. The core structure consists of a chromen-2-one scaffold with hydroxyl substituents at the 4- and 8-positions, while the 3-position bears the hydrophobic 3-oxo-1-phenylbutyl group responsible for its stereochemical complexity and biological interactions [4] [8].

The molecular formula C₁₉H₁₆O₅ (molecular weight: 324.33 g/mol) is consistently reported across chemical databases and research literature. Its structural representation can be succinctly encoded using the Simplified Molecular-Input Line-Entry System (SMILES). For the (R)-enantiomer, the canonical SMILES string is:[H][C@@](CC(C)=O)(C1=CC=CC=C1)C1=C(O)OC2=C(O)C=CC=C2C1=O [4] [8]. This notation explicitly denotes the chiral center configuration (R) and the spatial arrangement of atoms, enabling computational chemistry applications and database searches. For comparative purposes, the (S)-enantiomer would share the same atomic connectivity but exhibit mirror-image stereochemistry at the C3' carbon of the side chain.

Table 1: Molecular Identifiers for 8-Hydroxywarfarin Enantiomers

Property(R)-8-Hydroxywarfarin(S)-8-Hydroxywarfarin
IUPAC Name4,8-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-chromen-2-one4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-chromen-2-one
CAS Registry Number63740-77-2 [6]Not widely documented
ChemSpider ID32815445 [3]N/A
ChEBI ID175133 [4]N/A
Canonical SMILES[H]C@@(C1=CC=CC=C1)C1=C(O)OC2=C(O)C=CC=C2C1=O [4] [8]Mirror image of R-form

Enantiomeric Forms: (S)-8-Hydroxywarfarin vs. (R)-8-Hydroxywarfarin

8-Hydroxywarfarin exists as a pair of enantiomers due to the presence of a single chiral center at the C3' position of the 3-phenylbutyl side chain. This stereogenic carbon bears a hydrogen atom, a phenyl group, a carbonyl-containing chain, and links to the coumarin nucleus, satisfying the four distinct substituents required for chirality [4] [8]. The (R)-enantiomer is the biologically relevant metabolite produced in vivo via the cytochrome P450-mediated oxidation of (R)-warfarin, primarily catalyzed by the enzyme CYP1A2 [2]. This metabolic pathway is enantiospecific, meaning the (S)-warfarin enantiomer is metabolized preferentially by different CYP enzymes (notably CYP2C9) at other positions on the coumarin scaffold [2].

The (S)-8-Hydroxywarfarin enantiomer, while chemically feasible, is less well-characterized in the scientific literature compared to its (R)-counterpart. No specific CAS registry number is widely documented for the pure (S)-form, and detailed studies on its isolation, properties, or biological activity are scarce. This asymmetry in research focus stems directly from its origin: (R)-warfarin is metabolized to (R)-8-hydroxywarfarin in humans undergoing warfarin therapy, making this enantiomer the relevant metabolite detected in plasma and studied for its pharmacological implications [2] [8]. The stereochemistry significantly influences molecular recognition phenomena, including binding to plasma proteins like albumin (though with lower affinity than the parent warfarin) and potential interactions with metabolizing enzymes like CYP2C9 [2] [6].

Physicochemical Characteristics

Molecular Weight, Melting Point, and Solubility

8-Hydroxywarfarin possesses a defined set of physical properties characteristic of phenolic coumarin derivatives. Its molecular weight is 324.33 g/mol, calculated from the empirical formula C₁₉H₁₆O₅ [3] [4] [10]. Experimental data reports a melting point range of 185–187 °C for the racemic mixture or unspecified enantiomeric form [10]. This relatively high melting point reflects the crystalline nature of the solid state, likely stabilized by intramolecular hydrogen bonding involving the phenolic hydroxyl groups (at C4 and C8) and the lactone carbonyl (C2), as well as π-π stacking interactions between the planar coumarin and phenyl rings.

A defining characteristic of 8-hydroxywarfarin is its poor aqueous solubility. Predicted and experimental data consistently classify it as sparingly soluble or practically insoluble in water. Computational models (ALOGPS) estimate water solubility at approximately 0.0514 mg/mL (≈ 0.16 mM) [8], while empirical observations note slight solubility in acetic acid, dimethyl sulfoxide (DMSO), and methanol under sonication [10]. This hydrophobicity arises from its large aromatic surface area and limited capacity for hydrogen bonding with water molecules beyond the two phenolic OH groups. Its logP (partition coefficient) value is predicted to be around 2.8–3.2, indicating a preference for organic phases over aqueous environments [4] [8]. To overcome this limitation for experimental studies, solubilizing agents like β-cyclodextrin have been employed. β-cyclodextrin forms inclusion complexes with warfarin analogs, significantly enhancing their apparent solubility in aqueous media through host-guest interactions within its hydrophobic cavity [9].

Table 2: Key Physicochemical Properties of 8-Hydroxywarfarin

PropertyValueConditions/NotesSource
Molecular FormulaC₁₉H₁₆O₅- [3] [4] [10]
Average Molecular Weight324.33 g/mol- [4] [8] [10]
Monoisotopic Mass324.099774 DaExact mass [3] [8]
Melting Point185–187 °C- [10]
Water Solubility~0.0514 mg/mL (predicted)Slightly soluble in DMSO, MeOH, AcOH [8] [10]
logP (Octanol/Water)2.8–3.2 (predicted)Indicates moderate hydrophobicity [4] [8]
pKa (Strongest Acidic)~5.34 - 7.74 (predicted)Phenolic hydroxyl groups [4] [8]
Rotatable Bond Count4Influences conformational flexibility [4] [8]
Hydrogen Bond Donors2 (phenolic OH groups)- [4] [8]
Hydrogen Bond Acceptors5 (carbonyl O, lactone O, phenolic O)- [4] [8]
Polar Surface Area (PSA)~83.83 ŲIndicator of potential membrane permeability [4] [8]

Stability Under Physiological Conditions

The stability of 8-hydroxywarfarin under physiological conditions (pH ~7.4, 37°C) is crucial for understanding its pharmacokinetic behavior. While explicit long-term stability studies in plasma or buffer are limited in the provided search results, its structural features provide insight. Like other hydroxycoumarins, 8-hydroxywarfarin possesses phenolic hydroxyl groups (pKa predicted ~5.34 for the most acidic proton [4] [8]) making it susceptible to pH-dependent changes in ionization state and solubility. The compound is expected to be relatively stable at neutral pH but may undergo degradation under strongly acidic or alkaline conditions, potentially involving hydrolysis of the lactone ring (though warfarin lactones are generally stable) or oxidation of the phenolic groups. The presence of the β-hydroxyketone moiety in the side chain (similar to the parent warfarin) suggests a potential for keto-enol tautomerism, which is a known characteristic of warfarin itself and could influence reactivity and binding [6] [8].

Protein binding likely plays a significant role in stabilizing 8-hydroxywarfarin in circulation. While specific binding constants for albumin are not detailed in the provided sources, it is established that hydroxywarfarin metabolites exhibit reduced plasma protein binding affinity compared to the parent warfarin molecule. Studies suggest hydroxywarfarins bind albumin with approximately 4-fold less affinity than racemic warfarin [2]. This implies a higher fraction of unbound (free) 8-hydroxywarfarin in plasma, potentially increasing its availability for further enzymatic reactions like glucuronidation or sulfation, or for renal/biliary excretion. The reduced protein binding may also make it more susceptible to chemical degradation processes in the aqueous plasma environment compared to the extensively protein-bound parent drug. The compound's inherent stability is sufficient for isolation, characterization, and use as a reference standard in analytical methods (e.g., HPLC-MS/MS) for warfarin metabolism studies [2] [6], indicating stability under typical laboratory handling and storage conditions (often recommended at 2–8 °C) [10]. However, susceptibility to photodegradation, common to coumarin derivatives, should be considered during handling and analysis.

Properties

CAS Number

17834-04-7

Product Name

8-Hydroxywarfarin

IUPAC Name

4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3

InChI Key

BHBOXPNWDGYJNB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O

Synonyms

4,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.